1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol
Description
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol is a propan-2-ol derivative featuring a furan-2-ylmethoxy group and a pyrrolidin-1-yl substituent. The furan ring contributes to lipophilicity, while the pyrrolidine group enhances basicity, influencing receptor binding and pharmacokinetics .
Properties
IUPAC Name |
1-(furan-2-ylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(8-13-5-1-2-6-13)9-15-10-12-4-3-7-16-12/h3-4,7,11,14H,1-2,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICTQOJDXPPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:
Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst.
Nucleophilic Substitution: The furan-2-ylmethoxy intermediate is then reacted with 3-chloropropan-1-ol under basic conditions to form the desired product.
Cyclization: The final step involves the cyclization of the intermediate with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Addition: The double bonds in the furan ring can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Addition: Addition reactions can be facilitated by catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Addition: Formation of addition products with various functional groups.
Scientific Research Applications
Biological Applications
-
Pharmaceutical Development
- The compound has shown promise in drug development due to its structural similarity to known pharmacophores. It may act as a precursor or intermediate in synthesizing novel therapeutic agents targeting various diseases.
- Case Study: Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against neurological disorders. The structural characteristics of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol suggest potential neuroprotective effects, warranting further investigation into its pharmacological profiles .
-
Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing furan and pyrrolidine rings have been documented to exhibit antibacterial and antifungal activities.
- Case Study: A study evaluated the antimicrobial efficacy of various furan derivatives, including those similar to this compound, demonstrating inhibition against common pathogens .
Material Science Applications
- Polymer Chemistry
- The compound's unique structure allows it to be utilized in the synthesis of advanced polymers and materials. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymeric materials.
- Case Study: Research on the incorporation of pyrrolidine-based compounds into polymer matrices has shown improvements in thermal stability and mechanical strength, making them suitable for high-performance applications .
Table of Potential Applications
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The furan and pyrrolidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Furan vs. Halogen/Phenoxy Substituents: The furan-2-ylmethoxy group in the target compound may enhance π-π stacking interactions compared to halogenated (e.g., tribromophenoxy in CHJ04068) or chloro substituents .
- Pyrrolidine vs.
β-Adrenoceptor Binding and β-Blocker Potential
- Target Compound: Likely interacts with β-adrenoceptors due to structural similarity to 1-amino-3-(furan-2-ylmethoxy)propan-2-ol, a known β-blocker intermediate .
- CHJ04068 : Exhibits Sphk1 inhibitory activity, suggesting kinase-targeted applications distinct from β-blockade .
- 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol: Serves as a precursor for β-adrenoceptor blockers, with the chloro group enabling further functionalization .
Antimicrobial and Antiarrhythmic Activity
- Compounds with pyrrolidine/pyrrolidinone cores (e.g., 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one in ) show antimicrobial activity, suggesting the target compound may share similar properties .
- Indole derivatives () demonstrate antiarrhythmic and adrenoceptor binding, but the furan ring in the target compound may alter selectivity .
Physicochemical Properties
| Property | Target Compound | CHJ04068 | 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol |
|---|---|---|---|
| Molecular Weight | ~253.3 g/mol (estimated) | 643.3 g/mol | ~179.6 g/mol |
| Polarity | Moderate (furan + pyrrolidine) | High (tribromophenoxy) | Low (chloro substituent) |
| Melting Point | Not reported | 61–63°C | Not reported |
- The tribromophenoxy group in CHJ04068 increases molecular weight and polarity compared to the target compound .
Biological Activity
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol, with the CAS number 847245-02-7 and the molecular formula C12H19NO3, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.
The compound is characterized by its unique structure, which includes a furan ring and a pyrrolidine moiety. These structural features are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 847245-02-7 |
Antioxidant Activity
Recent studies have indicated that compounds with furan and pyrrolidine structures exhibit significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, similar compounds have shown inhibition of mushroom tyrosinase, which is critical in melanin synthesis. The IC50 values for related compounds suggest that this compound may also possess comparable inhibitory activity.
Case Study: Tyrosinase Inhibition
A related study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives demonstrated potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM for specific derivatives. This suggests that this compound could exhibit similar or enhanced activity due to structural similarities .
Neuroprotective Effects
Research indicates that compounds containing pyrrolidine rings may offer neuroprotective benefits by modulating neurotransmitter levels and protecting neuronal cells from apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases.
In Vitro Studies
In vitro studies have highlighted the potential of this compound to modulate cellular responses under oxidative stress conditions. These studies typically assess cell viability, reactive oxygen species (ROS) levels, and apoptosis markers.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes such as tyrosinase. These studies reveal potential binding sites and interactions that could explain its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
